molecular formula C21H15FN2 B8788036 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

Cat. No. B8788036
M. Wt: 314.4 g/mol
InChI Key: BFDPBLWCXIOOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H15FN2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

Molecular Formula

C21H15FN2

Molecular Weight

314.4 g/mol

IUPAC Name

3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C21H15FN2/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)24-21(15-7-8-15)18(20)5-3-13-23/h1-6,9-12,15H,7-8H2

InChI Key

BFDPBLWCXIOOLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC#N)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL-volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed under argon atmosphere 4.98 g (17.1 mmol) of 2-cyclo-propyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, 3.10 mL (18.8 mmol) of diethylcyanomethyl phosphonate (purity 98%), 0.15 mL (0.33 mmol) of tricaprilmethylammonium chloride (Aliquat 336, available from Aldrich Corp.), and 35 mL of toluene. To the content kept at 25-35° C. (liquid temperature) was slowly added 10.1 g (50.5 mmol) of aqueous sodium hydroxide solution (20 wt. %), and the mixture was reacted for 3 hours at the same temperature. Subsequently, 0.14 mL (0.85 mmol) of diethyl (cyanomethyl)-phosphonate (purity 98%) was added, and the mixture was reacted for 66 hours at the same temperature. After the reaction was complete, 5 mL of water was added to the reaction mixture, and the mixture was stirred for 30 minutes. To the mixture was added 50 mL of toluene, and the organic portion is taken out. The organic portion was washed with 10 mL of an aqueous sodium hydroxide solution (10 wt. %), and to the washed portion was added 10 mL of saturated aqueous sodium chloride solution. The aqueous mixture was neutralized by addition of 5.6 mL of hydrochloric acid (1 mol/L)., and the organic portion was taken out. The organic portion was placed in a 200 mL-volume glass flask equipped with a stirrer. To the organic portion was added 1.60 g of anhydrous sodium sulfate, and the mixture was stirred for one hour at room temperature. To the mixture were further added 0.14 g of active carbon (powder, available from Wako Junyaku Co., Ltd.) and 0.62 g of silica gel (Wakogel C-200, available from Wako Junyaku Co., Ltd.). The mixture was then stirred for 1.75 hours at room temperature, and filtered. through a celite. The celite was washed with 50 mL of toluene. The reaction liquid was concentrated under reduced pressure to precipitate a crystalline product. The crystalline product was heated to melt, and after addition of 30 mL of hexane, heated under reflux for 30 minutes. Thereafter, the liquid was chilled to 5° C., and stirred for 2 hours to precipitate a crystalline product. The crystalline product was collected by filtration, washed with 30 mL of hexane, and dried at 55° C. under reduced pressure, to obtain 4.81 g (yield 90%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile as a white crystalline product.
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
0.14 mL
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
35 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

In a flask similar to that employed in Example 1 were placed under argon atmosphere 1.96 g (6.73 mmol) of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, 10 mL of acetonitrile and 0.434 g (10.9 mmol) of sodium hydride (purity: 60%). The content was stirred at room temperature for 2 hours. The resulting mixture was chilled to 0° C. To the chilled mixture was added 0.85 mL (10.5 mmol) of ethyl formate, and the mixture was stirred for 4 hours at the same temperature. Subsequently, to the mixture was slowly added 10 mL of chilled water. The mixture was then extracted with 30 mL of ethyl acetate which was previously chilled in an ice bath. The organic portion was dried over anhydrous magnesium sulfate, and filtered. The filtrate was analyzed by high performance liquid chromatography (absolute quantitative analysis). It was confirmed that 1.74 g (yield: 82%) of 3-[2-cyclo-propyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile was produced.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.434 g
Type
reactant
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 50 ml-volume glass flask equipped with a stirrer and a thermometer were placed under argon atmosphere 200 mg (0.69 mmol) of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde, 2 mL of acetonitrile and 41.5 mg (1.04 mmol) of sodium hydride (purity: 60%). The content was stirred at room temperature for 2 hours. The resulting mixture was chilled to 0° C. To the chilled mixture were added 0.08 mL (1.03 mmol) of methanesulfonyl chloride and 0.15 mL (1.08 mmol) of triethylamine, and the mixture was stirred for 3 hours at the same temperature. Subsequently, to the mixture was added 5 mL of chilled water, and the mixture was extracted with three portions of ethyl acetate (15 mL) which were previously chilled in an ice bath. The mixture was dried over anhydrous magnesium sulfate. The organic portion was then filtered, and the filtrate was analyzed by high performance liquid chromatography (absolute quantitative analysis). It was confirmed that 180 mg (yield: 83%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile was produced.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
41.5 mg
Type
reactant
Reaction Step Two
Quantity
0.08 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a flask similar to that of Example 6 were placed under argon atmosphere 1.74 g (5.98 mmol) of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, 0.80 mL (15.2 mmol) of acetonitrile, 8.0 mL of tetrahydrofuran (dielectric constant at 25° C.: 7.58), and 0.41 g (7.55 mmol) of sodium methoxide. The content was reacted at 52° C. for 4.5 hours. The resulting mixture was chilled in an ice bath. To the chilled mixture were slowly added under stirring 30 mL of toluene and 7.0 mL (7.00 mmol) of hydrochloric acid (1 mol/L), successively. The separated organic portion was taken out. After washing with two portions of saturated aqueous sodium chloride solution (10 mL), the organic portion was dried over anhydrous magnesium sulfate. The organic portion was then filtered and analyzed by high performance liquid chromatography (absolute quantitative analysis). It was confirmed that 1.64 g (yield: 88%) of 3-[2-cyclopropyl-4-(4-fluoro-phenyl)-3-quinolyl]prop-2-enenitrile was produced.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 50 mL-volume glass flask equipped with a stirrer and a thermometer were placed under argon atmosphere 1.75 g (6.01 mmol) of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde, 2.5 mL (47.5 mmol) of acetonitrile, 13.5 mL of methylal (dielectric constant at 20° C.: 2.7), and 0.56 g (10.3 mmol) of sodium methoxide. The content was reacted at 41° C. for 9 hours. The resulting mixture was chilled in an ice bath. To the chilled mixture were slowly added under stirring 30 mL of toluene and 7.0 mL (7.00 mmol) of hydrochloric acid (1 mol/L), successively. The separated organic portion was taken out. After washing with two portions of saturated aqueous sodium chloride solution (10 mL), the organic portion was dried over anhydrous magnesium sulfate. The organic portion was then filtered and analyzed by high performance liquid chromatography (absolute quantitative analysis). It was confirmed that 1.79 g (yield: 96%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile was produced.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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